

# An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Propylbenzaldehyde

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## Compound of Interest

Compound Name: **4-Propylbenzaldehyde**

Cat. No.: **B1360211**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-propylbenzaldehyde**, a key aromatic aldehyde. Understanding its spectral signature is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and organic synthesis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-propylbenzaldehyde** through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### Table 1: Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2960-2850	Strong	Aliphatic C-H Stretch (propyl group)
~2820 & ~2720	Medium, Sharp	Aldehyde C-H Stretch (Fermi resonance)
~1705	Strong, Sharp	C=O Carbonyl Stretch (conjugated)
~1600, ~1580, ~1460	Medium to Weak	Aromatic C=C Ring Stretch
~1465	Medium	CH <sub>2</sub> Bend (propyl group)
~1380	Medium	CH <sub>3</sub> Bend (propyl group)
~1200	Medium	Aromatic C-H In-plane Bend
~830	Strong	1,4-Disubstituted (para) Aromatic C-H Out-of-plane Bend

**Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
9.96	s	1H	-	Aldehyde proton (-CHO)
7.77	d	2H	~8.0	Aromatic protons ortho to -CHO
7.33	d	2H	~8.0	Aromatic protons meta to -CHO
2.65	t	2H	~7.6	Methylene protons (-CH <sub>2</sub> - CH <sub>2</sub> CH <sub>3</sub> )
1.65	sextet	2H	~7.5	Methylene protons (-CH <sub>2</sub> - CH <sub>2</sub> -CH <sub>3</sub> )
0.95	t	3H	~7.4	Methyl protons (- CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub> )

**Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR)  
Spectroscopy Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
192.1	Aldehyde Carbonyl Carbon (-CHO)
150.8	Aromatic Carbon (C-4, attached to propyl)
134.5	Aromatic Carbon (C-1, attached to CHO)
129.8	Aromatic Carbons (C-2, C-6)
129.5	Aromatic Carbons (C-3, C-5)
38.2	Methylene Carbon (-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub> )
24.5	Methylene Carbon (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
13.8	Methyl Carbon (-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub> )

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Abundance	Proposed Fragment Ion
148	High	[M] <sup>+</sup> (Molecular Ion)
147	Moderate	[M-H] <sup>+</sup>
119	High	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl radical)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
- Sample Preparation: A thin film of neat **4-propylbenzaldehyde** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
- Sample Preparation: Approximately 5-10 mg of **4-propylbenzaldehyde** is dissolved in about 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, standard parameters for acquisition are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Chemical shifts, multiplicities, coupling constants, and integrations are determined.

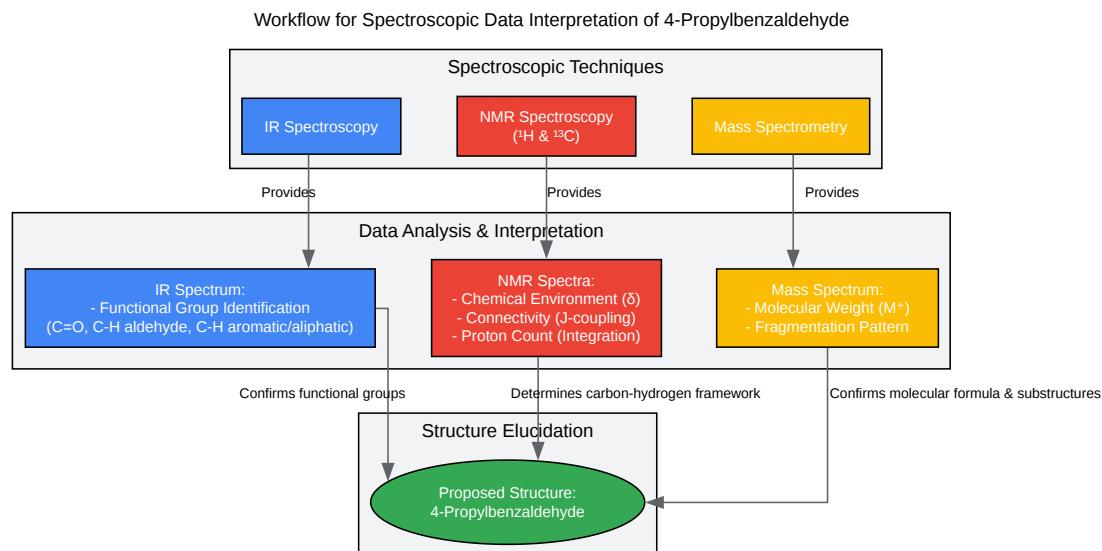
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **4-propylbenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions:
  - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
  - Injector Temperature: Typically set to 250 °C.

- Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scanned from a low m/z (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200 amu).
- Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time of **4-propylbenzaldehyde**. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic compound like **4-propylbenzaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis and structure elucidation of **4-Propylbenzaldehyde**.

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